molecular formula C21H21BrN2O2S B3683073 1-(3-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine

1-(3-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine

Cat. No.: B3683073
M. Wt: 445.4 g/mol
InChI Key: VBWNKSJNHIWZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine is an organic compound that features a piperazine ring substituted with a 3-bromobenzyl group and a 2-naphthylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine typically involves a multi-step process. One common method includes the following steps:

    Preparation of 3-bromobenzyl chloride: This can be achieved by reacting 3-bromobenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.

    Formation of 1-(3-bromobenzyl)piperazine: The 3-bromobenzyl chloride is then reacted with piperazine in the presence of a base such as triethylamine (TEA) to form 1-(3-bromobenzyl)piperazine.

    Sulfonylation: Finally, the 1-(3-bromobenzyl)piperazine is reacted with 2-naphthalenesulfonyl chloride in the presence of a base like pyridine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the 3-bromobenzyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(3-azidobenzyl)-4-(2-naphthylsulfonyl)piperazine.

Scientific Research Applications

1-(3-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl and naphthylsulfonyl groups can facilitate binding to specific sites, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and specificity are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorobenzyl)-4-(2-naphthylsulfonyl)piperazine
  • 1-(3-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine
  • 1-(3-methylbenzyl)-4-(2-naphthylsulfonyl)piperazine

Uniqueness

1-(3-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The combination of the bromobenzyl and naphthylsulfonyl groups provides a distinct structural framework that can be exploited in various applications.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2S/c22-20-7-3-4-17(14-20)16-23-10-12-24(13-11-23)27(25,26)21-9-8-18-5-1-2-6-19(18)15-21/h1-9,14-15H,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWNKSJNHIWZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(3-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(3-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(3-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(3-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.